ethyl acetyl-L-cysteinate
Description
Rationale for Esterified Cysteine Derivatives in Biomedical Research
Cysteine is a crucial amino acid, notable for its sulfur-containing thiol group. This functional group is highly reactive and plays a vital role in the structure and function of numerous proteins by forming disulfide bridges, which stabilize their three-dimensional conformations. bachem.com The thiol group is also central to the antioxidant capabilities of molecules like glutathione (B108866). However, this reactivity also presents a challenge for direct therapeutic use, necessitating the development of more stable and deliverable precursor forms, known as prodrugs. nih.gov
The modification of compounds through chemical processes like esterification is a common strategy in pharmaceutical sciences to improve a drug's properties. researchgate.net In the case of cysteine, creating esterified derivatives is intended to enhance characteristics such as lipophilicity (the ability to dissolve in fats or lipids). Increased lipophilicity can significantly improve a compound's ability to pass through the lipid-rich membranes of cells, a critical step for intracellular action. researchgate.netmdpi.com By temporarily masking the reactive thiol group or other functional groups, derivatives can also improve stability and absorption, allowing for more effective delivery to target tissues. bachem.comresearchgate.net This rationale underpins the exploration of compounds like ethyl acetyl-L-cysteinate in preclinical studies. nih.govencyclopedia.pub
Historical Context of N-Acetyl-L-Cysteine (NAC) and its Pharmacological Limitations
N-acetyl-L-cysteine (NAC), the N-acetylated derivative of L-cysteine, has been used in clinical practice for over five decades. buynacet.com It is recognized as an essential medicine by the World Health Organization and is widely used as an antidote for acetaminophen (B1664979) (paracetamol) overdose and as a mucolytic agent to break down mucus in respiratory conditions. nih.govbuynacet.commdpi.com The therapeutic action of NAC is primarily attributed to its ability to act as a prodrug for L-cysteine, thereby replenishing intracellular levels of glutathione (GSH), a major antioxidant. nih.govtexas.gov
Despite its long history of use, the efficacy of NAC is significantly hampered by its pharmacological properties. nih.gov A major limitation is its very low oral bioavailability, which is reported to be less than 10%. mdpi.comnih.govnih.govresearchgate.net This poor absorption is largely due to extensive first-pass metabolism in the gut wall and liver. nih.gov Furthermore, NAC is a hydrophilic (water-soluble) molecule, which limits its ability to permeate cell membranes efficiently. mdpi.comnih.gov These pharmacokinetic drawbacks mean that only a small fraction of an orally administered dose reaches the systemic circulation and target tissues, often necessitating high doses in preclinical and clinical settings. mdpi.comnih.gov This has led to disappointing results in some clinical trials for conditions related to oxidative stress, prompting the search for more effective cysteine prodrugs. nih.govnih.gov
| Parameter | Reported Value | Source |
|---|---|---|
| Oral Bioavailability (Reduced NAC) | 4.0% | nih.govjvsmedicscorner.com |
| Oral Bioavailability (Total NAC) | 6-10% | nih.govresearchgate.net |
| Oral Bioavailability (Total NAC) | 9.1% | nih.govjvsmedicscorner.com |
| Terminal Half-Life (Oral) | 6.25 hours | mdpi.comnih.govjvsmedicscorner.com |
| Time to Maximum Plasma Concentration (Tmax) | 1-2 hours | mdpi.com |
Conceptual Advantages of this compound (NACET) for Preclinical Investigations
To address the limitations of NAC, researchers developed N-acetyl-L-cysteine ethyl ester (NACET) by esterifying the carboxyl group of NAC. nih.gov This structural modification dramatically increases the lipophilicity of the molecule, conferring several conceptual advantages for preclinical research. nih.govencyclopedia.pub
The primary advantage of NACET is its enhanced ability to permeate cell membranes. researchgate.netmdpi.com Unlike the hydrophilic NAC, the lipophilic nature of NACET allows it to freely cross the plasma membrane and enter cells. nih.gov Once inside the cell, it is rapidly converted by cellular esterases back into NAC. nih.govbuynacet.com This newly formed NAC is hydrophilic and thus becomes "trapped" within the cell, creating a higher intracellular concentration than what can be achieved with external NAC administration. nih.govnih.gov This trapped NAC is then slowly deacetylated to provide a continuous supply of L-cysteine, the rate-limiting substrate for the synthesis of the crucial antioxidant glutathione (GSH). researchgate.netnih.gov
Preclinical studies have demonstrated these advantages. After oral administration in rats, NACET was found to be rapidly absorbed and, unlike NAC, was able to significantly increase the glutathione content in most tissues examined, including the brain. nih.govbuynacet.com This suggests NACET can effectively cross the blood-brain barrier, a significant advantage over NAC. mdpi.comnih.gov Furthermore, NACET has shown greater efficacy in protecting cells from oxidative damage. In one study, NACET was found to be much more reactive than NAC with oxidizing agents like hydrogen peroxide. nih.gov In human primary endothelial cells, NACET was substantially more effective at increasing intracellular GSH levels compared to NAC. nih.gov These properties make NACET a more potent and efficient cysteine donor than NAC, positioning it as a promising compound for investigations into conditions associated with oxidative stress. nih.govnih.govmdpi.com
| Property | N-Acetyl-L-Cysteine (NAC) | This compound (NACET) | Source |
|---|---|---|---|
| Lipophilicity | Low (hydrophilic) | High (lipophilic) | mdpi.comnih.gov |
| Cell Permeability | Poor | High | researchgate.netmdpi.comnih.gov |
| Ability to Cross Blood-Brain Barrier | Limited/Controversial | Yes | mdpi.comencyclopedia.pubnih.gov |
| Mechanism | Extracellular precursor | Enters cell, trapped, then converted to NAC and Cysteine | nih.govnih.gov |
| GSH Increase in Rat Brain (Oral Admin) | No significant increase | Significant increase | nih.govbuynacet.com |
| Reactivity with H₂O₂ (Half-life of thiol) | 8.81 ± 0.45 min | 1.16 ± 0.18 min | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-acetamido-3-sulfanylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3S/c1-3-11-7(10)6(4-12)8-5(2)9/h6,12H,3-4H2,1-2H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSMRAGNKRYVTCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CS)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Chemical Modifications of Ethyl Acetyl L Cysteinate
Established Synthetic Pathways for Ethyl Acetyl-L-Cysteinate (NACET)
The synthesis of NACET is primarily achieved through two well-established chemical reactions: the esterification of N-acetyl-L-cysteine and the N-acetylation of L-cysteine ethyl ester.
Esterification of N-Acetyl-L-Cysteine
A common and direct method for synthesizing NACET involves the esterification of the carboxylic acid group of N-acetyl-L-cysteine (NAC). unimi.itnih.gov This reaction is typically carried out by treating NAC with ethanol (B145695) in the presence of an acid catalyst.
One reported procedure involves dissolving NAC in absolute ethanol, followed by the slow addition of anhydrous hydrochloric acid. nih.gov The anhydrous HCl is often generated in situ from the reaction of acetyl chloride with absolute ethanol. nih.gov Another approach utilizes concentrated sulfuric acid as the catalyst in dry methanol. google.com The esterification process effectively converts the hydrophilic carboxylic acid group of NAC into a more lipophilic ethyl ester, thereby increasing the molecule's ability to permeate cell membranes. researchgate.netunimi.itnih.gov
N-Acetylation of L-Cysteine Ethyl Ester
An alternative synthetic route to NACET is the N-acetylation of L-cysteine ethyl ester. unisi.it This method begins with the ethyl ester of L-cysteine, which is then acetylated on the nitrogen atom.
A specific protocol for this synthesis involves the N-acetylation of L-cysteine ethyl ester in dichloromethane (B109758) with equimolar amounts of acetic anhydride. unisi.it This reaction proceeds under an argon atmosphere to yield NACET with high chemical purity. unisi.it This pathway offers an alternative approach to constructing the NACET molecule, starting from the esterified form of L-cysteine.
Novel Synthetic Methodologies and Process Optimization Research
Research into the synthesis of N-acetylcysteine (NAC), the precursor to NACET, has explored more efficient, single-batch processes. mdpi.comresearchgate.net These methods aim to simplify the production of NAC, which could, in turn, streamline the synthesis of NACET. mdpi.comresearchgate.net One such novel method involves the use of N-acylbenzotriazoles as effective acylation agents to form the peptide bond with L-cysteine. researchgate.net
Process optimization is a critical aspect of chemical synthesis, focusing on improving efficiency, yield, and safety while reducing costs and environmental impact. fcad.com For the synthesis of compounds like NACET, this can involve:
Reducing the number of synthetic steps. fcad.com
Replacing hazardous reagents with safer alternatives. fcad.com
Developing scalable processes suitable for commercial manufacturing. fcad.com
Automated systems and high-throughput experimentation are increasingly being used in process development to accelerate the optimization of reaction conditions. chemspeed.com These technologies allow for the simultaneous investigation of multiple process parameters, leading to more efficient and robust synthetic routes. chemspeed.com
Derivatization of this compound for Enhanced Research Utility
The chemical structure of NACET allows for further modification, leading to the creation of novel derivatives with specific properties for research applications. These derivatives often aim to enhance or introduce new functionalities to the parent molecule.
Synthesis and Characterization of S-Nitroso-N-Acetyl-L-Cysteine Ethyl Ester (SNACET)
A significant derivative of NACET is S-nitroso-N-acetyl-L-cysteine ethyl ester (SNACET). nih.govresearchgate.net SNACET is a nitric oxide (NO)-releasing molecule, which gives it a distinct pharmacological profile compared to NACET. nih.govresearchgate.net
The synthesis of SNACET is a two-step process. nih.gov First, NACET is synthesized via the esterification of NAC. nih.gov In the second step, the thiol group of NACET is nitrosated. nih.gov This is typically achieved by reacting an ice-cold, acidic aqueous solution of NACET with sodium nitrite. nih.gov The resulting SNACET can be isolated in a solid state and has been characterized using various spectroscopic methods, including NMR, mass spectrometry, and ATR-FTIR. nih.govresearchgate.net SNACET is noted for being a charge-free, highly lipophilic, and water-soluble NO donor. nih.gov
Exploration of Other Functionalized this compound Analogues
The development of other functionalized analogues of this compound is an active area of research. The esterification of NAC to increase lipophilicity is a strategy that has been explored to improve the pharmacokinetic properties of cysteine-based compounds. researchgate.net This has led to the investigation of various ester derivatives, including methyl esters of N-acetyl-L-cysteine. rsc.org
Furthermore, research into lipophilic analogues of D-cysteine, such as D-cysteine ethyl amide, highlights the ongoing exploration of modified cysteine structures for potential therapeutic applications. jax.org The synthesis of N-acetyl-S-[2-carboxy-1-(1H-imidazol-4-yl)ethyl]-L-cysteine from N-acetyl-L-cysteine demonstrates the potential for more complex modifications of the cysteine backbone. nih.gov These efforts to create novel derivatives are driven by the need for compounds with improved properties, such as enhanced cell permeability and specific biological activities. google.com
Interactive Data Table: Synthetic Methods for NACET and Derivatives
| Product | Starting Material(s) | Key Reagents/Conditions | Reference |
| This compound (NACET) | N-Acetyl-L-Cysteine, Ethanol | Anhydrous HCl | nih.gov |
| This compound (NACET) | L-Cysteine Ethyl Ester, Acetic Anhydride | Dichloromethane, Argon atmosphere | unisi.it |
| S-Nitroso-N-Acetyl-L-Cysteine Ethyl Ester (SNACET) | This compound (NACET) | Sodium Nitrite, 2M HCl, Ice bath | nih.gov |
| N-Acetyl-L-Cysteine Methyl Ester | N-Acetyl-L-Cysteine, Methanol | Concentrated Sulfuric Acid | google.com |
Advanced Analytical Methodologies for Ethyl Acetyl L Cysteinate and Its Metabolites in Research Matrices
Chromatographic Separation and Detection Methods
Chromatographic methods, particularly HPLC, are the gold standard for the separation, identification, and quantification of ethyl acetyl-L-cysteinate and its metabolites from complex matrices due to their high resolution and sensitivity.
High-Performance Liquid Chromatography (HPLC) is widely used for the analysis of this compound and its metabolites, such as N-acetyl-L-cysteine (NAC), in various samples. nih.govresearchgate.netresearchgate.net Reversed-phase HPLC (RP-HPLC) is the most common approach.
A representative method for analyzing NACET and its primary metabolite NAC involves separation on a C18 column. The elution often uses a gradient mobile phase consisting of an aqueous component (e.g., 0.25% v/v sodium acetate, pH adjusted) and an organic modifier like acetonitrile. A steady flow rate, for example, 1.2 mL/min, is maintained. Detection can be achieved using fluorescence after a derivatization step. For instance, after reduction of any disulfide bonds with dithiothreitol (B142953) (DTT) and deproteinization, thiols are labeled with a fluorescent probe like monobromobimane (B13751) (mBrB). unisi.it In one such system, excitation and emission wavelengths were set to 390 nm and 480 nm, respectively, with NACET and NAC exhibiting distinct retention times of 18.6 and 13.9 minutes.
HPLC with UV absorbance detection is also commonly employed, for instance, at 215 nm, to assess the purity of the synthesized compound. nih.govunisi.it These HPLC methods are crucial for metabolite profiling in biological samples and for stability-indicating assays in formulation research. researchgate.net
Methodological Research for Purity Assessment and Stability Studies in Research Formulations
Ensuring the purity and stability of this compound in research formulations is critical for obtaining reliable and reproducible experimental results. Methodological research focuses on developing and validating assays for these specific purposes.
Purity assessment is frequently conducted using HPLC with UV detection. nih.govunisi.it Synthesized batches of this compound for research are typically analyzed to confirm a high degree of chemical purity, often greater than 99%. nih.govunisi.it Thin-Layer Chromatography (TLC) is another technique used for purity confirmation. focusbiomolecules.comfocusbiomolecules.com
Stability studies are essential to understand the degradation profile of the compound under various conditions. This compound is known to be relatively labile. google.com As a solid, it is reported to be stable for up to two years when stored desiccated at -20°C. focusbiomolecules.comfocusbiomolecules.com The stability in solution is more limited. A stock solution (1.0 x 10⁻² mol L⁻¹) prepared in a Britton-Robinson buffer at pH 2 was found to be stable for one month when stored at 4°C. mdpi.com Solutions in DMSO are reported to be stable for up to one week when stored at -20°C. focusbiomolecules.comfocusbiomolecules.com The development of stability-indicating methods, often using HPLC, is crucial to separate the intact compound from its potential degradants, such as its oxidized disulfide form or products from hydrolysis. insights.biopcdn.co
Mechanistic Investigations of Ethyl Acetyl L Cysteinate in Biological Systems Preclinical Focus
Cellular Permeability and Intracellular Processing Mechanisms of Ethyl Acetyl-L-Cysteinate
The primary rationale for the development of this compound is to improve upon the cellular uptake of its parent compound, NAC. The structural modification significantly alters its interaction with cellular membranes and subsequent intracellular fate.
This compound exhibits superior cellular permeability compared to NAC. This enhanced uptake is attributed to its increased lipophilicity, a consequence of the ethyl ester group which masks the negatively charged carboxylate of NAC. This modification allows the molecule to more readily diffuse across the lipid-rich cell membrane. In contrast, NAC, being a charged molecule at physiological pH, has limited ability to passively cross cell membranes and relies on less efficient transport mechanisms. The esterification effectively neutralizes the charge, thereby increasing its membrane permeability and leading to higher intracellular concentrations.
Once inside the cell, this compound is rapidly hydrolyzed by intracellular enzymes known as esterases. This enzymatic cleavage removes the ethyl group, converting the molecule back into N-acetyl-L-cysteine (NAC). Subsequently, NAC can be further deacetylated by cellular amidases to yield L-cysteine, the rate-limiting amino acid for the synthesis of glutathione (B108866). This two-step intracellular conversion ensures the targeted delivery of cysteine into the cell, where it can then participate in various metabolic pathways.
Preclinical studies in animal models have been conducted to understand the distribution of this compound throughout the body. Following administration, the compound is absorbed and distributed to various tissues. Research has indicated that due to its lipophilic nature, this compound can cross biological membranes, including the blood-brain barrier, more effectively than NAC. This leads to detectable levels of the compound and its metabolites, NAC and cysteine, in various organs. For instance, studies have shown its ability to increase cysteine levels in the brain and other tissues, which is a significant finding as NAC itself has poor bioavailability and limited ability to cross the blood-brain barrier.
Modulation of Cellular Redox Homeostasis
A key area of investigation for this compound is its impact on cellular redox balance, primarily through its ability to support glutathione synthesis and directly neutralize reactive oxygen and nitrogen species.
The primary mechanism by which this compound modulates redox homeostasis is by serving as an efficient precursor for L-cysteine, which is essential for the synthesis of glutathione (GSH). GSH is a major endogenous antioxidant, playing a critical role in detoxifying harmful reactive species and maintaining the cellular redox environment. The synthesis of GSH is often limited by the availability of cysteine. By efficiently delivering cysteine into the cell, this compound effectively boosts the intracellular pool of this amino acid, thereby upregulating the synthesis of GSH. Preclinical studies have consistently demonstrated that administration of this compound leads to a significant elevation of intracellular GSH levels in various cell types and tissues.
In addition to its role in GSH synthesis, the sulfhydryl group (-SH) of the cysteine molecule, once liberated from this compound, possesses direct antioxidant properties. This thiol group can directly interact with and neutralize a variety of reactive oxygen species (ROS), such as the hydroxyl radical (•OH) and hydrogen peroxide (H₂O₂), as well as reactive nitrogen species (RNS), including peroxynitrite (ONOO⁻). This direct scavenging activity provides an immediate line of defense against oxidative and nitrosative stress, complementing the more sustained antioxidant capacity provided by elevated GSH levels.
Influence on Thiol/Disulfide Redox Balance
This compound, also known as N-acetyl-L-cysteine ethyl ester (NACET), significantly influences the thiol/disulfide redox balance primarily by serving as a highly efficient intracellular delivery agent for L-cysteine. Due to the esterification of the carboxyl group, NACET is more lipophilic than its parent compound, N-acetyl-L-cysteine (NAC), which allows it to permeate cell membranes more freely. nih.govunisi.itresearchgate.netmdpi.com Once inside the cell, it is rapidly hydrolyzed by esterases to form NAC, which is then deacetylated to yield L-cysteine. nih.govunisi.it
This increased availability of intracellular L-cysteine is a critical factor for cellular redox homeostasis. L-cysteine is the rate-limiting substrate for the synthesis of glutathione (GSH), the most abundant endogenous non-protein thiol and a key player in the cellular antioxidant defense system. unisi.it Preclinical studies have demonstrated that NACET is substantially more effective than NAC at increasing intracellular concentrations of L-cysteine and, consequently, GSH. unisi.itmdpi.com In human primary endothelial cells, NACET was shown to be the most efficient among several cysteine prodrugs at boosting intracellular GSH levels. unisi.it This enhanced GSH synthesis fortifies the cell's capacity to neutralize reactive oxygen species (ROS) and maintain a reduced intracellular environment. mdpi.com
The influence of NACET on the thiol/disulfide balance also extends to the extracellular environment. The thiol group of NAC has been shown to participate in thiol-disulfide exchange reactions, for instance, by reducing the cysteinylated form of human serum albumin (HSA-Cys) to regenerate its free, redox-active thiol form (HSA-SH). nih.govmdpi.com This action restores the antioxidant capacity of albumin, a major circulating protein. mdpi.com By efficiently delivering its active components into circulation and cells, NACET contributes to the maintenance of both intracellular and extracellular thiol pools, thereby playing a crucial role in redox regulation. nih.gov
Mechanisms of Hydrogen Sulfide (B99878) (H₂S) Generation and Biological Significance
Recent preclinical research has identified a novel mechanism of action for NAC and its derivatives like this compound, involving the generation of hydrogen sulfide (H₂S). nih.govresearchgate.netvub.be H₂S is now recognized as a critical endogenous gasotransmitter, alongside nitric oxide (NO) and carbon monoxide (CO), playing significant roles in vasorelaxation, inflammation, and cellular stress responses. nih.gov
The primary pathway for H₂S production from this compound begins after its intracellular conversion to L-cysteine. This L-cysteine then serves as a substrate for two key pyridoxal-5'-phosphate (PLP)-dependent enzymes in the trans-sulfuration pathway: cystathionine β-synthase (CBS) and cystathionine γ-lyase (CSE). nih.gov These enzymes catalyze the desulfuration of L-cysteine to produce H₂S. nih.govnih.gov Studies have shown that treatment with NAC leads to a detectable increase in endogenous H₂S levels. nih.gov Given that this compound is a more efficient cysteine donor than NAC, it is considered a potent candidate for oral administration as an H₂S producer. nih.gov
Interactions with Endogenous Biochemical Pathways and Enzymes
This compound, by modulating the intracellular thiol redox state, exerts a significant influence on various oxidative stress-sensitive signaling cascades. A primary target of this redox modulation is the Keap1-Nrf2 pathway, a master regulator of the antioxidant response. nih.govnih.gov Under basal conditions, the sensor protein Keap1 binds to the transcription factor Nrf2, targeting it for proteasomal degradation. nih.govpnas.org Keap1 is a cysteine-rich protein that acts as a redox sensor. pnas.orgmdpi.com Oxidative or electrophilic stress, or a shift in the thiol-disulfide balance, can induce conformational changes in Keap1, leading to the release of Nrf2. nih.gov Liberated Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a suite of protective genes, including enzymes involved in GSH synthesis and regeneration. nih.govmdpi.com By increasing the intracellular pool of thiols (cysteine and GSH), this compound can influence the redox state of Keap1's sensor cysteines, thereby promoting Nrf2 activation and bolstering the cell's intrinsic antioxidant defenses. nih.govresearchgate.net
Cyclooxygenase (COX) Isoforms: Preclinical in vitro studies have demonstrated that this compound (NACET) can directly inhibit the activity of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins involved in inflammation. nih.govunich.itmdpi.comresearchgate.net Research on recombinant COX-1 and COX-2 isoforms showed that NACET is a potent inhibitor of both. This inhibitory effect was found to be stronger than that of NAC, L-cysteine, or GSH. The antioxidant properties of these thiol-containing compounds may contribute to the modulation of COX activity, as reactive oxygen species can influence the arachidonic acid cascade. nih.gov
Proteasome: The ubiquitin-proteasome system is vital for protein homeostasis and relies on the function of cysteine residues within its enzymatic components. mdpi.com The activity of this system is sensitive to the cellular redox environment. mdpi.com Interestingly, studies have revealed a direct interaction between NAC and proteasome inhibitors, where NAC can antagonize their activity. nih.govresearchgate.netnih.gov This effect was not observed with other antioxidants like catalase or Trolox, suggesting a specific chemical interaction involving the thiol group of NAC rather than a general ROS scavenging effect. nih.govresearchgate.net This finding indicates that by modifying the intracellular thiol concentration, this compound could potentially modulate proteasome function or interfere with the action of drugs that target this pathway.
The transport of L-cysteine into cells, particularly neurons, is critical for maintaining antioxidant defenses. pnas.org The Excitatory Amino Acid Transporter Type 3 (EAAT3), also known as EAAC1, is unique among the five EAAT isoforms for its ability to efficiently transport L-cysteine in addition to glutamate. pnas.orgnih.govplos.org This transporter plays a key role in providing neurons with the necessary substrate for GSH synthesis. pnas.org Preclinical studies using Xenopus oocytes have characterized this transport, showing an affinity constant (Kₘ) for L-cysteine of approximately 190 µM. nih.gov
The primary advantage of this compound lies in its ability to largely bypass the reliance on membrane transporters like EAAT3 for cellular entry. nih.govresearchgate.net As a lipophilic molecule, it can diffuse across the cell membrane, after which it is hydrolyzed to NAC and cysteine, effectively trapping the therapeutic molecules inside the cell. nih.govunisi.it This mechanism provides a robust method for delivering L-cysteine, especially in conditions where transporter function might be compromised or saturated. While the compound's direct interaction with EAAT3 is minimal, its function as a cysteine prodrug is intimately linked to the same physiological need that EAAT3 serves: supplying the cell with the L-cysteine required for maintaining redox homeostasis. pnas.orgoncotarget.com
Mentioned Compounds
Cellular and Molecular Effects of Ethyl Acetyl L Cysteinate in in Vitro Research Models
Impact on Cell Viability and Proliferation under Oxidative Stress Conditions
Ethyl acetyl-L-cysteinate has shown considerable promise in protecting cells from oxidative stress-induced damage, thereby enhancing cell viability and proliferation.
In studies involving retinal pigment epithelial (RPE) cells, which are crucial for retinal health, this compound has demonstrated superior protective effects against oxidative stress compared to NAC. nih.govnih.gov Oxidative stress is a key factor in the development of retinal diseases like age-related macular degeneration (AMD). nih.gov
Research on ARPE-19 cells, a human RPE cell line, revealed that this compound significantly increases cell viability under conditions of oxidative stress induced by hydrogen peroxide (H₂O₂) and tert-Butyl hydroperoxide (t-BOOH). researchgate.netmdpi.com When RPE cells were treated with 2 mM H₂O₂, a 0.4 mM concentration of this compound offered strong and significant protection. targetmol.com Furthermore, pretreatment with this compound, but not NAC, made RPE cells more resistant to subsequent oxidative stress. nih.govnih.gov This protective effect is attributed to its ability to more rapidly react with oxidizing agents and to increase the intracellular pool of reduced glutathione (B108866) (GSH), a key antioxidant. nih.govnih.gov Specifically, this compound was found to be much more reactive than NAC in the presence of both H₂O₂ (half-life of 1.16 ± 0.18 min vs. 8.81 ± 0.45 min) and t-BOOH (half-life of 12.2 ± 0.8 min vs. 88.3 ± 4.51 min). nih.gov
The compound also significantly increased both intracellular GSH and cysteine levels at concentrations of 0.2 mM and 1 mM, respectively. targetmol.com This enhancement of the cell's natural antioxidant defense system is a key mechanism behind its protective effects. nih.govnih.gov
Table 1: Protective Effect of this compound on RPE Cell Viability under Oxidative Stress
| Oxidative Stressor | This compound Concentration | Outcome |
|---|---|---|
| 2 mM H₂O₂ | 0.4 mM | Strong and significant protective effect targetmol.com |
| 0.5 or 1 mM t-BOOH | Not specified | Enhanced protective effect researchgate.netmdpi.com |
| Pretreatment | Not specified | Predisposes RPE cells to oxidative stress resistance nih.govnih.gov |
In isolated human red blood cells, this compound has been shown to be a potent protector against oxidative damage. researchgate.net Specifically, a 1 mM concentration of this compound was effective in preventing the formation of methemoglobin induced by tert-butyl hydroperoxide. caymanchem.com This protective action is linked to its ability to accumulate within erythrocytes and bolster their antioxidant defenses. researchgate.net
Influence on Apoptosis and Cell Death Pathways
This compound has been reported to induce apoptosis, or programmed cell death. targetmol.combio-connect.nl While this may seem contradictory to its protective effects, this action is likely context-dependent and may be relevant in anti-cancer applications. The precise molecular pathways through which this compound influences apoptosis are still under investigation. However, its precursor, NAC, has been shown to induce apoptosis through the mitochondria-dependent pathway in certain cell types. nih.gov
Modulation of Protein Synthesis and DNA Replication
Research has indicated that this compound can inhibit both protein synthesis and DNA replication. targetmol.combio-connect.nl These effects are significant as they can influence cell growth and proliferation. The inhibition of these fundamental cellular processes suggests a potential role for this compound in conditions characterized by uncontrolled cell growth.
Anti-inflammatory Molecular Mechanisms in Cellular Contexts
This compound has demonstrated anti-inflammatory activity in cellular models. targetmol.combio-connect.nl This is, in part, due to its ability to increase intracellular glutathione, which plays a key role in modulating inflammatory responses. frontiersin.orgnih.gov The precursor molecule, NAC, is known to inhibit the activation of nuclear factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). nih.govmdpi.com By suppressing these inflammatory pathways, this compound may help to mitigate inflammation at a molecular level.
Preclinical in Vivo Investigations of Ethyl Acetyl L Cysteinate and Its Derivatives
Pharmacological Activity in Animal Models of Oxidative Stress
NACET, a lipophilic, cell-permeable ester of N-acetylcysteine (NAC), has demonstrated significant promise as a potent antioxidant. Its ability to readily cross cell membranes and increase intracellular levels of cysteine, a precursor to the master antioxidant glutathione (B108866) (GSH), underpins its protective effects against oxidative damage.
Research has shown that NACET can effectively increase the glutathione content of most tissues, including the brain, following oral administration in rats. uga.edu This replenishment of GSH is crucial for protecting cells from damage induced by reactive oxygen species (ROS). uga.edu In animal models of cholestasis, a condition known to induce systemic oxidative stress, treatment with the parent compound N-acetylcysteine (NAC) was found to mitigate biomarkers of oxidative stress and alleviate tissue histopathological changes in the liver, brain, heart, and kidney. researchgate.net Specifically, NAC treatment reduced levels of reactive oxygen species, lipid peroxidation, and protein carbonylation while restoring depleted glutathione reservoirs in these organs. researchgate.net
NACET itself has been shown to be a potent protector against hydroperoxide-induced oxidative damage. mayflowerbio.com Its enhanced bioavailability and ability to accumulate within cells where it is converted to NAC and cysteine make it a more effective antioxidant than NAC. uga.edumayflowerbio.com Studies have demonstrated that NACET protects retinal pigment epithelial cells from oxidative stress more efficiently than NAC. nih.gov
| Organ | Compound Tested | Key Findings | Reference |
|---|---|---|---|
| Liver | NAC | Reduced ROS, lipid peroxidation, and protein carbonylation; Restored GSH levels. | researchgate.net |
| Brain | NACET / NAC | NACET significantly increased GSH content. uga.edu NAC mitigated oxidative stress biomarkers. researchgate.net | uga.eduresearchgate.net |
| Heart | NAC | Mitigated biomarkers of oxidative stress. | researchgate.net |
| Kidney | NAC | Ameliorated detrimental effects of bile duct obstruction and reduced oxidative stress markers. | researchgate.net |
| Lung | NAC | Mitigated lung tissue injury and reduced oxidative stress markers. | researchgate.net |
One of the most well-documented applications of cysteine prodrugs is in the management of acetaminophen (B1664979) (paracetamol)-induced hepatotoxicity. researchgate.net Acetaminophen overdose leads to the depletion of hepatic glutathione (GSH), causing severe oxidative stress and liver cell necrosis. nih.govnih.gov
Preclinical studies have demonstrated that NACET is highly effective in protecting against this form of liver injury. uga.edu In rat models, oral treatment with NACET was able to protect from paracetamol intoxication. uga.edu The mechanism of protection involves NACET's ability to serve as a precursor for GSH synthesis, thereby replenishing the hepatic GSH stores that are depleted by the toxic metabolite of acetaminophen. researchgate.netnih.gov Due to its superior bioavailability compared to NAC, NACET has been proposed as a potential substitute for NAC as an antidote for paracetamol overdose. uga.edumayflowerbio.com Studies in mice with compromised ability to synthesize GSH confirmed that co-treatment with GSH ethyl ester (GSHee) mitigated the hepatotoxic effects of acetaminophen, reinforcing the critical role of GSH replenishment in protection. mayflowerbio.com
Neuromodulatory Effects and Central Nervous System Research
Derivatives of ethyl acetyl-L-cysteinate have been investigated for their effects on the central nervous system, particularly in the context of substance dependence and blood-brain barrier transport.
Research has focused on L-cysteine ethyl ester (L-CYSee), a cell-penetrant thiol ester, for its ability to modulate opioid dependence. nih.gov Studies in male Sprague Dawley rats have shown that L-CYSee can both attenuate the development of physical dependence on morphine and reverse pre-existing dependence. nih.govacs.orgresearchgate.net
In these models, the administration of the opioid-receptor antagonist naloxone (B1662785) to morphine-dependent rats elicits a pronounced withdrawal syndrome. nih.gov Co-administration of L-CYSee with morphine markedly reduced the severity of these naloxone-precipitated withdrawal signs. nih.govacs.org Furthermore, administering L-CYSee to rats already dependent on morphine also significantly diminished withdrawal phenomena. nih.govresearchgate.net Notably, control experiments using L-cysteine or L-serine ethyl ester (which has an oxygen atom instead of a sulfur atom) did not produce the same effects, indicating that both the cell-penetrating ethyl ester group and the thiol biochemistry are crucial for the compound's efficacy. nih.govgoogle.comacs.org These findings suggest that the effects are likely mediated by intracellular actions within the brain. nih.govresearchgate.net
| Withdrawal Sign | Observation in Control Group (Morphine + Vehicle) | Observation in Treatment Group (Morphine + L-CYSee) | Reference |
|---|---|---|---|
| Wet-Dog Shakes | Pronounced | Substantially reduced | nih.gov |
| Jumping | Pronounced | Substantially reduced | nih.gov |
| Rearing | Pronounced | Substantially reduced | nih.gov |
| Fore-Paw Licking | Pronounced | Substantially reduced | nih.gov |
| 360° Circling | Pronounced | Substantially reduced | nih.gov |
| Writhing | Pronounced | Substantially reduced | nih.gov |
| Cardiovascular Responses (Pressor and Tachycardia) | Pronounced | Substantially reduced | nih.gov |
| Body Weight Loss | Pronounced | Substantially reduced | nih.gov |
A significant challenge for many neurotherapeutics is the ability to cross the blood-brain barrier (BBB). The lipophilic nature of N-acetyl-L-cysteine ethyl ester (NACET) gives it a considerable advantage over its parent compound, NAC. uga.edu Studies have confirmed that NACET possesses superior BBB permeability compared to NAC. nih.gov
Research in rats demonstrated that while NAC itself has poor bioavailability and does not significantly raise brain GSH levels after oral administration, NACET readily crosses the BBB. uga.edu This results in a dramatic increase in the brain levels of both NAC and cysteine. This enhanced permeability is attributed to the ethyl ester group, which increases the molecule's lipophilicity, allowing it to penetrate cell membranes, including those of the BBB, before being hydrolyzed back into NAC and cysteine within the brain cells. uga.edu
Investigations in Preclinical Infection Models (e.g., catheter-associated infections for SNACET)
A derivative, S-nitroso-N-acetyl-L-cysteine ethyl ester (SNACET), has been specifically investigated for its antimicrobial properties, particularly for preventing catheter-associated infections. nih.govacs.orggoogle.com SNACET is a nitric oxide (NO)-releasing molecule, and NO is known for its endogenous, broad-spectrum antimicrobial activity. acs.org
Preclinical research has focused on using SNACET as a component of an antimicrobial-lock therapy, where a solution of the compound is instilled into a catheter lumen to prevent or eradicate infection. acs.org In vitro studies demonstrated that SNACET lock solutions exhibited excellent broad-spectrum antibacterial properties against common pathogens like Staphylococcus aureus and Escherichia coli. uga.eduacs.org Exposure to the SNACET solution resulted in a greater than 99% reduction in viable bacteria attached to silicone catheter tubing. acs.org Furthermore, the lock solution was also effective at eradicating established microbial infections on catheter surfaces, with a greater than 90% reduction in viable bacteria after just a two-hour exposure. acs.orggoogle.com These findings highlight the potential of SNACET as a biocidal agent for inhibiting and treating catheter-related infections. nih.gov
| Application | Pathogen(s) | Key Finding | Reference |
|---|---|---|---|
| Prevention of Bacterial Adhesion | S. aureus, E. coli | >99% (approx. 3-log) reduction in viable adhered bacteria after 18h exposure. | acs.org |
| Eradication of Established Infection | S. aureus, E. coli | >90% reduction in viable bacteria on catheter surfaces after 2h exposure. | acs.orggoogle.com |
Comparative Academic Analyses with N Acetyl L Cysteine Nac and Other Cysteine Based Thiol Compounds
Comparative Cellular Permeability and Intracellular Bioavailability Studies
A primary limitation of N-acetyl-L-cysteine (NAC) is its poor cellular permeability, which curtails its therapeutic effectiveness. nih.govmdpi.com The hydrophilic nature of NAC restricts its ability to passively diffuse across cell membranes. nih.govresearchgate.net In contrast, ethyl acetyl-L-cysteinate is a more lipophilic compound, a characteristic that significantly enhances its ability to permeate cells. nih.govresearchgate.net This improved cellular uptake is a key advantage of this compound over NAC. nih.govresearchgate.netresearchgate.netcaymanchem.commedchemexpress.com
Once inside the cell, this compound is rapidly converted by intracellular esterases into NAC and subsequently into cysteine. nih.govresearchgate.net This process effectively traps the therapeutic compounds within the cell, creating a sustained release of cysteine, the rate-limiting substrate for glutathione (B108866) (GSH) synthesis. nih.govresearchgate.netunisi.it Studies have shown that this compound administration leads to significantly higher intracellular concentrations of NAC and cysteine compared to direct administration of NAC itself. researchgate.net For instance, research on human primary endothelial cells demonstrated that this compound is much more efficient at increasing intracellular GSH levels than NAC. unisi.it This is attributed to its ability to bypass the limitations of transmembrane transport that NAC faces. mdpi.com
The enhanced bioavailability of this compound has been observed in various cell types and in vivo models. nih.govcaymanchem.com For example, in isolated perfused rat liver, this compound showed enhanced cell permeability compared to NAC. caymanchem.com Furthermore, oral administration of this compound to rats resulted in increased GSH levels in multiple organs, including the liver, kidney, heart, testis, and brain, highlighting its superior systemic bioavailability. caymanchem.com
Differential Effects on Glutathione Homeostasis and Antioxidant Capacity
Both this compound and NAC function as precursors to L-cysteine, thereby supporting the synthesis of the crucial intracellular antioxidant, glutathione (GSH). nih.govresearchgate.net However, their differential cellular uptake leads to distinct effects on GSH homeostasis. This compound, due to its superior cell permeability, is a more potent enhancer of intracellular GSH levels. nih.govresearchgate.net
Studies have consistently demonstrated that treatment with this compound leads to a more significant and sustained increase in intracellular GSH concentrations compared to NAC. nih.govresearchgate.net In one study, this compound significantly increased both intracellular GSH and cysteine levels in retinal pigment epithelial cells, whereas NAC failed to produce a significant increase at the tested concentrations. nih.gov This enhanced GSH synthesis contributes to a greater antioxidant capacity, enabling cells to more effectively combat oxidative stress. nih.govmdpi.com
Interestingly, the effect of this compound on GSH levels is not linear and exhibits a ceiling effect. unisi.itmdpi.com This is thought to be due to a balance between the induction of GSH synthesis by increased cysteine availability and the potential inhibition of enzymes involved in GSH synthesis by the increased intracellular NAC concentrations. mdpi.commdpi.com
Beyond its role as a GSH precursor, this compound also exhibits direct antioxidant activity. It has been shown to react directly and more rapidly with oxidizing agents than NAC. nih.gov This dual mechanism of action—direct scavenging of reactive oxygen species (ROS) and potentiation of the intracellular GSH pool—makes this compound a highly effective antioxidant. nih.govnih.gov
Distinct Molecular Mechanisms and Signaling Pathway Modulation
The differential bioavailability of this compound and NAC leads to distinct downstream molecular effects and modulation of signaling pathways. Both compounds are known to influence redox-sensitive signaling pathways, but the greater intracellular concentration of active metabolites achieved with this compound can result in more pronounced effects.
One of the key pathways modulated by these compounds is the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. Cysteine availability can influence Nrf2 activation, and by providing a more robust supply of intracellular cysteine, this compound can lead to a more potent activation of the Nrf2 pathway. researchgate.net
Furthermore, both NAC and its esterified counterpart can modulate inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.govtermedia.pl By reducing oxidative stress, these compounds can suppress the activation of NF-κB, a key regulator of pro-inflammatory gene expression. termedia.pl The superior antioxidant capacity of this compound suggests it may have a more significant impact on these inflammatory pathways compared to NAC.
Another interesting aspect is the ability of this compound to increase circulating hydrogen sulfide (B99878) (H2S), a signaling molecule with diverse physiological roles, including vasodilation and cytoprotection. researchgate.netmedchemexpress.com This property further distinguishes its molecular mechanism from that of NAC.
Comparison of Preclinical Efficacy in Relevant Animal Models
The enhanced pharmacokinetic and pharmacodynamic properties of this compound translate to superior efficacy in various preclinical animal models compared to NAC.
In models of oxidative stress-related diseases, this compound has consistently demonstrated greater protective effects. For instance, in a rat model of paracetamol-induced liver injury, this compound was effective in reducing plasma levels of liver damage markers. caymanchem.com In a separate study, oral administration of this compound to rats significantly increased GSH levels in the eyes, suggesting its potential in treating ocular diseases associated with oxidative stress, a feat not achieved by NAC at the same dose. nih.govmdpi.com
The neuroprotective effects of this compound have also been highlighted in preclinical research. Its ability to cross the blood-brain barrier more effectively than NAC makes it a promising candidate for neurological disorders where oxidative stress is implicated. nih.govresearchgate.net While NAC has shown some promise in animal models of neurodegenerative diseases, its efficacy is often limited by its poor brain penetration. mdpi.com The enhanced central nervous system bioavailability of this compound suggests it could offer a significant therapeutic advantage.
Furthermore, in a rat model of morphine dependence, L-cysteine ethyl ester, a related compound, was shown to attenuate and even reverse physical dependence, an effect not mimicked by L-cysteine itself. frontiersin.org This suggests that the enhanced cellular delivery of cysteine via its ethyl ester form can have profound effects on complex neurological processes.
Interactive Data Table: Comparative Efficacy in Animal Models
| Animal Model | Compound | Outcome | Reference |
| Paracetamol-induced liver injury in rats | This compound | Reduced plasma markers of liver damage | caymanchem.com |
| Oxidative stress in rat eyes | This compound | Significantly increased GSH levels | nih.govmdpi.com |
| Oxidative stress in rat eyes | N-Acetyl-L-Cysteine | No significant effect on GSH levels | nih.govmdpi.com |
| Morphine dependence in rats | L-cysteine ethyl ester | Attenuated and reversed physical dependence | frontiersin.org |
| Morphine dependence in rats | L-cysteine | Did not mimic the effects of the ethyl ester | frontiersin.org |
Emerging Research Frontiers and Future Directions for Ethyl Acetyl L Cysteinate
Elucidation of Stereospecific Biochemical Processes
The biological activity of many molecules is dependent on their specific three-dimensional structure, a property known as stereospecificity. In the context of cysteine prodrugs, research is beginning to explore how the stereochemistry of these molecules influences their therapeutic and biological effects. Ethyl acetyl-L-cysteinate is derived from the naturally occurring L-amino acid, L-cysteine. Emerging research investigates whether derivatives of the non-proteinogenic D-cysteine could offer similar or distinct advantages, particularly in scenarios where avoiding entry into certain metabolic pathways is desirable. frontiersin.org
One area of investigation is in opioid-induced respiratory depression (OIRD). Studies have examined whether ethyl ester derivatives of both L-cysteine and D-cysteine can reverse the effects of morphine. The rationale is that D-thiol esters might enter cells as efficiently as L-thiol esters but may not engage with the same metabolic pathways, potentially avoiding certain adverse effects while still exerting desired intracellular actions. frontiersin.org This line of inquiry seeks to determine if the therapeutic effects of these compounds are dependent on stereospecific processes or are more broadly related to their chemical properties as thiol esters. frontiersin.org
| Compound Family | Research Focus | Rationale |
| L-Cysteine Ethyl Ester Derivatives | Reversing morphine dependence and its effects on breathing. frontiersin.org | Acts as a cell-penetrant L-thiol ester to potentially replenish L-cysteine inhibited by morphine. frontiersin.org |
| D-Cysteine Ethyl Ester Derivatives | Reversing opioid-induced respiratory depression without the adverse effects of L-thiol esters. frontiersin.org | D-isomers are expected to enter cells but not engage in the same metabolic pathways as L-isomers, potentially separating therapeutic effects from metabolic side effects. frontiersin.org |
Exploration of Novel Molecular Targets and Interaction Profiles
While the primary and most well-understood role of this compound is to boost intracellular levels of cysteine, glutathione (B108866) (GSH), and hydrogen sulfide (B99878) (H₂S), current research is delving into more specific molecular interactions and downstream signaling effects. researchgate.netunisi.itmedchemexpress.com The compound's ability to modulate the cellular redox state has far-reaching consequences that are being actively explored.
Recent findings have identified Mitogen-Activated Protein Kinase 15 (MAPK15) as a novel regulator of Interferon Beta (IFNB1) expression. researcher.life Research demonstrated that the downregulation of MAPK15 leads to oxidative stress, which in turn causes the activation of the transcription factor JUN. This activation subsequently increases IFNB1 expression. researcher.life The use of this compound as an antioxidant in these studies confirmed that the observed effects were mediated by oxidative stress, thereby positioning this kinase as a pivotal regulator of IFNB1 and a potential target in inflammatory diseases. researcher.life This highlights an indirect but significant interaction profile for this compound, where it influences a specific signaling cascade by mitigating the oxidative stress that drives it.
Furthermore, the development of S-nitroso-N-acetyl-L-cysteine ethyl ester (SNACET), a nitric oxide (NO)-donating derivative, expands the interaction profile significantly. nih.govnih.gov SNACET leverages the this compound backbone to deliver NO, a critical signaling molecule involved in processes like smooth muscle relaxation and platelet aggregation inhibition. nih.gov This dual-function molecule interacts with the soluble guanylyl cyclase pathway to form cyclic guanosine (B1672433) monophosphate (cGMP), demonstrating a broader pharmacological reach than the parent compound alone. nih.gov
| Molecule | Primary Role | Identified Molecular Targets/Pathways |
| This compound (NACET) | Cysteine/GSH precursor. researchgate.net | MAPK15/JUN/IFNB1 signaling (via oxidative stress modulation). researcher.life |
| S-Nitroso-N-acetyl-L-cysteine Ethyl Ester (SNACET) | NO-donor, Cysteine/GSH precursor. nih.gov | Soluble guanylyl cyclase/cGMP pathway. nih.gov |
Advanced Drug Delivery System Research for Enhanced Preclinical Efficacy
The development of this compound is, in itself, a significant advancement in drug delivery, creating a more lipophilic and cell-permeable version of NAC. researchgate.netmdpi.com This fundamental improvement allows the compound to be absorbed rapidly after oral administration, enter cells, and become trapped as it is converted to NAC and cysteine. nih.govunisi.it This "Trojan horse" mechanism results in a significant increase in the glutathione content of most tissues, including the brain, an effect not seen with NAC. researchgate.netunisi.it
Future research in this area is focused on leveraging this enhanced molecule within more sophisticated delivery platforms. While this compound improves general bioavailability, advanced systems could provide targeted delivery to specific tissues or organelles, or offer controlled-release profiles. For example, incorporating this compound into nanoparticle-based systems or liposomal formulations could further enhance its accumulation in specific disease sites, such as tumors or areas of inflammation, thereby maximizing therapeutic efficacy while minimizing potential off-target effects. The S-nitroso derivative, SNACET, has been explored for use as a catheter lock solution, representing a novel, localized drug delivery application to prevent catheter-related bloodstream infections by releasing antimicrobial nitric oxide. nih.gov
Role in Understanding Fundamental Biological Redox Processes
This compound serves as a powerful research tool for investigating the complexities of cellular redox biology. Because it efficiently elevates intracellular glutathione, it allows scientists to probe the role of this master antioxidant in health and disease with greater precision than was possible with less bioavailable precursors like NAC. nih.govnih.govresearchgate.net Oxidative stress is implicated in numerous retinal diseases, and studies have shown that this compound protects retinal pigment epithelial (RPE) cells from oxidative damage more effectively than NAC. nih.govnih.govresearchgate.net
This enhanced efficacy is due to two main factors: its ability to directly and more rapidly react with oxidizing agents and its superior capacity to increase the intracellular GSH pool. nih.govnih.gov This allows researchers to dissect the direct scavenging effects of the thiol compound from the indirect effects of GSH replenishment. The compound's ability to modulate the "cysteine redoxome"—the complete set of redox-sensitive cysteine residues in proteins—is a key area of systems biology research that helps to uncover the selectivity and context of redox signaling networks. wustl.edu
| Thiol Compound | Half-life with H₂O₂ | Half-life with t-BOOH |
| This compound (NACET) | 1.16 ± 0.18 min | 12.2 ± 0.8 min |
| N-Acetyl-L-Cysteine (NAC) | 8.81 ± 0.45 min | 88.3 ± 4.51 min |
| This table presents data on the reactivity of NACET and NAC with two common oxidizing agents, demonstrating the faster direct antioxidant action of NACET. nih.gov |
Development of Next-Generation Cysteine Prodrugs for Research Applications
The success of this compound has spurred the development of a new generation of cysteine prodrugs, each designed with specific research and therapeutic applications in mind. These next-generation compounds aim to further refine properties like tissue targeting, delivery of multiple therapeutic moieties, or interaction with specific cellular compartments.
One strategy involves modifying the ester group to alter lipophilicity and pharmacokinetic properties. For example, N-acetylcysteine methyl ester (NACME), propyl ester (NACPE), and butyl ester (NACBE) have been synthesized and evaluated alongside this compound for their ability to protect against oxidative damage, with some derivatives showing superior effects in increasing mitochondrial GSH content. researchgate.net Another approach is the creation of "double-prodrugs," such as N,S-bis-acetyl-L-cysteine, where both the amino and sulfhydryl groups of L-cysteine are functionalized to potentially improve stability and control the release of L-cysteine in vivo. nih.gov
The most advanced derivatives combine the cysteine prodrug concept with other active molecules. S-Nitroso-N-acetyl-L-cysteine ethyl ester (SNACET) is a prime example, functioning as a cysteine prodrug, a GSH precursor, and a nitric oxide donor. nih.gov This multi-functional approach allows for the simultaneous modulation of redox balance and NO-mediated signaling pathways, opening up research applications in cardiovascular and urogenital tract disorders. nih.gov
| Prodrug | Chemical Modification | Key Advantage/Research Application |
| This compound (NACET) | Ethyl ester of NAC | Enhanced cell permeability and bioavailability over NAC. nih.govresearchgate.net |
| N-Acetylcysteine Butyl Ester (NACBE) | Butyl ester of NAC | Highly lipophilic; potential for superior effect on mitochondrial GSH. researchgate.net |
| N,S-bis-acetyl-L-cysteine | Acetyl groups on both amino and sulfhydryl functions | "Double-prodrug" designed for controlled in vivo release of L-cysteine. nih.gov |
| S-Nitroso-N-acetyl-L-cysteine Ethyl Ester (SNACET) | S-nitrosation of NACET | Dual delivery of nitric oxide (NO) and cysteine/GSH. nih.govnih.gov |
Q & A
(Basic) What synthetic methodologies are recommended for producing ethyl acetyl-L-cysteinate, and how can purity be validated?
This compound is typically synthesized via multi-step organic reactions, such as acetylation of L-cysteine followed by esterification. Critical steps include:
- Protection of thiol groups to prevent oxidation during synthesis.
- Nucleophilic substitution or coupling reactions to introduce the acetyl and ethyl groups.
For purity validation, use: - NMR spectroscopy (¹H/¹³C) to confirm structural integrity.
- HPLC with UV detection (e.g., C18 column, 0.1% TFA in mobile phase) to assess chemical purity (>95% recommended for biological studies).
- Mass spectrometry (ESI-MS) for molecular weight confirmation .
(Advanced) How can researchers optimize conjugation efficiency of this compound with thiol-containing biomolecules for imaging applications?
This compound’s thiol-reactive properties make it suitable for conjugating with peptides (e.g., bombesin analogues) or proteins (e.g., affibodies). Key considerations:
- pH control : Maintain mildly acidic conditions (pH 6–7) to balance thiol reactivity and biomolecule stability.
- Stoichiometric ratios : Optimize molar ratios (e.g., 1:1.5 for thiol:ligand) to minimize unreacted intermediates.
- Post-conjugation purification : Use size-exclusion chromatography or dialysis to isolate conjugates.
- Radiolabeling validation : For PET probes, confirm labeling efficiency via radio-TLC or autoradiography .
(Advanced) How should contradictory solubility data for this compound in aqueous vs. organic solvents be addressed?
Discrepancies in solubility often arise from:
- Purity variations : Impurities (e.g., residual salts) alter solubility. Validate purity via HPLC before testing.
- Solvent polarity : Use logP calculations (e.g., -1.2 predicted) to guide solvent selection. For aqueous buffers, add co-solvents (e.g., DMSO ≤5%) to enhance dissolution.
- Experimental replication : Perform triplicate measurements under controlled temperature (25°C) and document solvent preparation protocols .
(Basic) What analytical techniques are essential for characterizing this compound’s physicochemical properties?
| Property | Method | Key Parameters |
|---|---|---|
| Purity | HPLC | C18 column, 220 nm detection, 0.1% TFA |
| Structure | ¹H/¹³C NMR | DMSO-d6 solvent, δ 1.2–1.4 (ethyl CH3) |
| Molecular weight | ESI-MS | m/z 206.2 [M+H]+ |
| Thermal stability | DSC/TGA | Heating rate 10°C/min, N2 atmosphere |
(Advanced) What experimental design principles apply to in vivo studies using this compound conjugates?
- Control groups : Include HER2-negative xenografts (e.g., RAMOS tumors) to validate target specificity in PET imaging .
- Dosage optimization : Conduct pilot studies to determine the minimum effective dose (e.g., 5–10 µg/kg) to reduce off-target effects.
- Ethical compliance : Obtain institutional animal care committee approval and follow ARRIVE guidelines for reporting .
(Advanced) How can researchers resolve discrepancies in NMR spectral data for this compound derivatives?
- Artifact identification : Check for solvent peaks (e.g., DMSO-d6 at δ 2.50) or moisture contamination.
- Dynamic effects : Use variable-temperature NMR to distinguish tautomeric forms or rotamers.
- Cross-validation : Compare with computational predictions (e.g., DFT-based chemical shift calculations) .
(Basic) What are the critical storage conditions to maintain this compound stability?
- Temperature : Store at -20°C in airtight, amber vials to prevent light-induced degradation.
- Humidity control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the ester group.
- Long-term stability : Monitor via accelerated stability studies (40°C/75% RH for 6 months) .
(Advanced) How can statistical methods improve reproducibility in studies involving this compound?
- Power analysis : Predefine sample sizes (e.g., n ≥ 6) using G*Power software (α=0.05, β=0.2).
- Outlier detection : Apply Grubbs’ test to exclude anomalous data points.
- Multivariate analysis : Use PCA to identify confounding variables (e.g., pH fluctuations) in conjugation efficiency .
(Advanced) What mechanisms underlie this compound’s role in enhancing drug delivery systems?
- Thiol-mediated uptake : Exploit thiol-disulfide exchange for intracellular delivery of cysteine-linked therapeutics.
- Controlled release : Modify ester groups to tune hydrolysis rates under physiological conditions (e.g., pH 7.4, 37°C).
- Biodistribution studies : Track radiolabeled conjugates via SPECT/CT to assess organ-specific accumulation .
(Basic) How should researchers report synthetic protocols for this compound in publications?
- Step-by-step detail : Include reaction times, temperatures, and purification methods (e.g., column chromatography gradients).
- Reproducibility checks : Report yields for each step (e.g., 65% after acetylation, 80% after esterification).
- Supporting information : Provide raw NMR/HPLC data in supplementary files with clear metadata .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
